N-Desmethylvardenafil
Description
Properties
IUPAC Name |
2-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-19-23-15(3)20-22(29)24-21(25-28(19)20)17-14-16(8-9-18(17)32-6-2)33(30,31)27-12-10-26(4)11-13-27/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVNVMRJLJHFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224785-87-9 | |
| Record name | N-Desmethylvardenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224785879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESMETHYLVARDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1J85UZ69Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Preparation Approaches
While direct synthetic routes specific to N-Desmethylvardenafil are less commonly detailed in literature compared to its parent compound, the preparation generally follows demethylation processes or analog synthesis methods similar to those used for related PDE-5 inhibitors.
Metabolic Demethylation Simulation: Chemical demethylation of vardenafil under controlled conditions can yield this compound. This process involves selective removal of the methyl group from the nitrogen atom in the piperazine ring.
Analog Synthesis: Structural analogs of vardenafil, including this compound, are synthesized via stepwise organic synthesis involving:
- Alkylation and acylation of core heterocyclic structures.
- Use of palladium-catalyzed hydrogenation or reduction steps.
- Protection and deprotection of functional groups to achieve selective demethylation.
Analytical Methods Supporting Preparation
The preparation and confirmation of this compound rely heavily on sophisticated analytical techniques, which also guide optimization of synthetic methods.
Liquid Chromatography–Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the method of choice for identifying and quantifying this compound during synthesis and in biological matrices. Methods typically use:- C18 reversed-phase columns with particle sizes around 2.6 µm or smaller.
- Gradient elution with aqueous ammonium formate/formic acid and organic solvents like acetonitrile.
- Positive electrospray ionization mode for sensitive detection.
- Multiple reaction monitoring (MRM) transitions specific to this compound for selectivity and sensitivity.
Sample Preparation:
Plasma or biological samples undergo protein precipitation (commonly with acetonitrile) before LC-MS/MS analysis to isolate this compound and related metabolites.-
- Columns: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or similar.
- Flow rates: Approximately 0.3 mL/min.
- Mobile phases: 2 mM ammonium formate with 0.1% formic acid in water and acetonitrile.
- Run times: Typically under 10 minutes for rapid analysis.
Optimization Parameters and Yields
Though specific yield data for this compound synthesis are limited, analogous processes for related compounds provide insights:
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Demethylation Reaction | Controlled chemical or enzymatic step | High selectivity required to avoid over-demethylation |
| Solvent System | Acetonitrile, methanol, or dichloromethane | Used for extraction and purification |
| Catalyst | Palladium on carbon (Pd/C) for hydrogenation | Used in intermediate steps for reduction |
| Temperature | Ambient to 55°C | Reaction monitoring by TLC or LC-MS |
| Purification | Crystallization, filtration, chromatography | Essential for >98% purity |
| Analytical Validation | LC-MS/MS with internal standards | Recovery >90%, LLOQ ~1 ng/mL |
Research Findings and Method Development
A study developing LC-MS/MS methods for sildenafil and its metabolites, including N-desmethylsildenafil (structurally related to this compound), demonstrated high precision and accuracy with recoveries exceeding 90% and quantification limits as low as 1 ng/mL, indicating the robustness of these methods for preparation monitoring.
Screening methods for PDE-5 inhibitors in adulterated products use LC-MS with C18 columns and gradient elution, confirming the presence of this compound among other analogs, highlighting the importance of sensitive analytical methods in preparation verification.
Summary Table of Preparation and Analytical Techniques
| Step/Aspect | Description/Methodology | Key Data/Outcome |
|---|---|---|
| Starting Material | Vardenafil or synthetic intermediates | High purity required |
| Demethylation Process | Chemical or enzymatic N-demethylation | Selectivity critical |
| Catalysts Used | Pd/C for hydrogenation steps | High yield, >90% purity |
| Solvents | Acetonitrile, methanol, dichloromethane | For extraction and purification |
| Chromatographic Analysis | LC-MS/MS with C18 column, gradient elution | Run time ≤10 min, LLOQ ~1 ng/mL |
| Sample Preparation | Protein precipitation with acetonitrile (for biological samples) | Efficient extraction and cleanup |
| Purity and Yield | >98% purity, yields vary based on method | Recovery >90% in validated methods |
Chemical Reactions Analysis
N-desethyl-N-methyl Vardenafil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under specific conditions, often involving nucleophiles or electrophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
Pharmacological Research
Mechanism of Action:
N-Desmethylvardenafil functions as a phosphodiesterase type 5 (PDE5) inhibitor. By inhibiting PDE5, it increases levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow to the penis. This mechanism underlies its effectiveness in treating ED and has implications for other vascular-related conditions.
Potential Therapeutic Uses:
Research indicates that this compound may have potential applications in treating pulmonary arterial hypertension (PAH) due to its vasodilatory effects. Studies have shown that PDE5 inhibitors can improve exercise capacity and hemodynamics in patients with PAH, suggesting a broader therapeutic potential beyond ED.
Analytical Chemistry
Reference Standard:
In analytical chemistry, this compound serves as a reference standard for the development and validation of analytical methods. It is used in high-performance liquid chromatography (HPLC) and mass spectrometry to quantify vardenafil and its metabolites in biological samples. This application is crucial for pharmacokinetic studies and therapeutic drug monitoring.
Stability Studies:
this compound is also utilized in stability studies to assess the degradation pathways of vardenafil formulations. Understanding these pathways helps in formulating stable drug products and ensuring their efficacy over time.
Case Study 1: Vascular Health Research
A study published in Pharmacological Reports investigated the effects of this compound on endothelial function in patients with cardiovascular diseases. The findings demonstrated significant improvements in endothelial-dependent vasodilation, supporting its use as a therapeutic agent for cardiovascular health .
Case Study 2: Drug Interaction Studies
Research conducted on drug interactions involving this compound highlighted its potential interactions with other medications used to treat hypertension and heart diseases. The study emphasized the importance of monitoring patients on multiple therapies to avoid adverse effects .
Comparative Analysis of PDE5 Inhibitors
| Compound | Primary Use | Secondary Applications | Reference Standard Use |
|---|---|---|---|
| Vardenafil | Erectile Dysfunction | Pulmonary Arterial Hypertension | Yes |
| Sildenafil | Erectile Dysfunction | PAH, Raynaud's phenomenon | Yes |
| Tadalafil | Erectile Dysfunction | BPH, PAH | Yes |
| This compound | Erectile Dysfunction | Potentially PAH, vascular health research | Yes |
Mechanism of Action
N-desethyl-N-methyl Vardenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in smooth muscle relaxation and increased blood flow. The molecular targets and pathways involved include the binding of the compound to the active site of phosphodiesterase type 5, preventing the breakdown of cyclic guanosine monophosphate .
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
Key Structural Derivatives of Vardenafil
The following table summarizes N-desmethylvardenafil and related vardenafil analogs, highlighting structural variations and physicochemical properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature(s) |
|---|---|---|---|---|
| This compound | C₂₁H₂₈N₆O₄S | 460.56 | 448184-46-1 | Lacks ethyl group on piperazine ring |
| Vardenafil HCl | C₂₃H₃₂N₆O₄S | 488.61 | 224785-90-4 | Parent compound; includes ethyl-piperazinyl group |
| Hydroxy Vardenafil | C₂₃H₃₂N₆O₅S | 504.61 | Not provided | Hydroxyl (-OH) addition on aromatic ring |
| Vardenafil Oxopiperazine | C₂₁H₂₆N₆O₅S | 474.54 | Not provided | Oxopiperazine modification in core structure |
| Norneovardenafil | C₁₈H₂₀N₄O₄ | 356.38 | Not provided | Simplified backbone; lacks sulfonyl group |
Comparison with Broader PDE5 Inhibitors
This compound shares functional similarities with other PDE5 inhibitors but differs in core structure:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Divergence from this compound |
|---|---|---|---|---|
| N-Desmethyl-N-cyclopentyl Tadalafil | C₂₆H₂₅N₃O₄ | 443.50 | 171596-32-0 | Cyclopentyl group replaces vardenafil’s imidazotriazine core |
| Udenafil | Not fully specified | Not provided | D292655 | Benzimidazole-pyrazino[1',2':1,6]pyrido[3,4-b]indole core |
Data Sources :
Key Observations:
- Core Heterocycles : Unlike tadalafil derivatives (e.g., N-desmethyl-N-cyclopentyl tadalafil), this compound retains the imidazo[5,1-f][1,2,4]triazin-4-one scaffold, which is critical for PDE5 binding .
- Bioavailability Factors : Udenafil’s larger fused-ring system may confer longer half-life but lower solubility compared to this compound’s simpler structure .
Research and Regulatory Significance
- Analytical Applications : this compound is used as a reference standard in HPLC and mass spectrometry to detect impurities in vardenafil-based pharmaceuticals .
Biological Activity
N-Desmethylvardenafil (NDV) is a significant metabolite of vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction. This article explores the biological activity of NDV, focusing on its mechanism of action, pharmacokinetics, cellular effects, and relevant case studies.
Target Enzyme
this compound primarily targets phosphodiesterase type 5 (PDE5) , an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, NDV increases the levels of cGMP in the corpus cavernosum, leading to enhanced smooth muscle relaxation and increased blood flow during sexual stimulation.
Biochemical Pathways
The key biochemical pathway affected by NDV is the NO/cGMP pathway . Nitric oxide (NO) released during sexual arousal activates guanylate cyclase, which increases cGMP levels. The inhibition of PDE5 by NDV prevents cGMP degradation, promoting vasodilation and facilitating erection.
Pharmacokinetics
This compound is rapidly absorbed with a peak plasma concentration (Tmax) occurring approximately 40 minutes post-administration. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which further influence its pharmacokinetic profile and therapeutic efficacy .
Cellular Effects
NDV exhibits various effects on different cell types:
- Smooth Muscle Cells : Promotes relaxation and vasodilation through increased cGMP levels.
- Endothelial Cells : Enhances endothelial function and contributes to vascular health by modulating cell signaling pathways related to cGMP.
Table 1: Summary of Cellular Effects
| Cell Type | Effect | Mechanism |
|---|---|---|
| Smooth Muscle Cells | Relaxation and vasodilation | Increased cGMP levels |
| Endothelial Cells | Improved function | Modulation of NO/cGMP signaling pathways |
Dosage Effects in Animal Models
Research indicates that NDV's effects vary with dosage:
- Therapeutic Doses : Effective in enhancing vasodilation without significant adverse effects.
- Higher Doses : Associated with toxicity, including hypotension and cardiovascular complications.
Temporal Effects in Laboratory Settings
Studies have shown that NDV remains stable under physiological conditions, maintaining its inhibitory activity over extended periods. Long-term exposure has been linked to sustained vasodilation and improved endothelial function.
Case Studies
A review of clinical case studies has illustrated the effectiveness of NDV in various settings:
- Case Study on Efficacy : In a small cohort study involving men with erectile dysfunction, NDV demonstrated significant improvement in erectile function scores compared to baseline measurements.
- Adverse Effects Monitoring : Another study monitored patients for side effects associated with higher doses of NDV, noting instances of hypotension but highlighting these as infrequent compared to the therapeutic benefits observed.
Q & A
Q. What strategies mitigate variability in this compound metabolite quantification across laboratories?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
